Arsonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

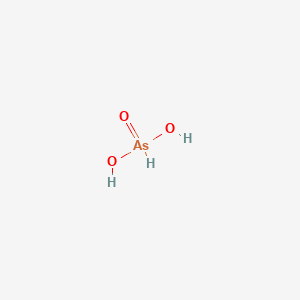

Arsonic acid is a member of arsonic acids. It is a conjugate acid of an arsonate(1-).

Applications De Recherche Scientifique

Agricultural Applications

Growth Promotion in Livestock:

Arsonic acid is primarily used as an additive in animal feed to promote growth. It is particularly effective in poultry production, where it enhances feed efficiency and weight gain. This application is significant in the context of increasing global food demands.

Pesticides and Herbicides:

this compound derivatives, such as monomethylthis compound, are employed in the pesticide industry. These compounds help control weeds and pests, contributing to higher agricultural yields. However, the use of arsenical pesticides has declined due to environmental and health concerns.

Pharmaceutical Applications

Treatment of Diseases:

this compound and its derivatives have been studied for their potential therapeutic effects. For instance, arsenic trioxide is utilized in treating acute promyelocytic leukemia (APL), often in combination with all-trans retinoic acid. This combination has shown promising results in clinical settings, demonstrating the compound's anti-cancer properties.

Research on Metabolic Effects:

Recent studies have linked chronic arsenic exposure to metabolic disorders such as Type 2 diabetes. Research indicates that this compound may disrupt insulin sensitivity and glucose metabolism, leading to potential new targets for drug development aimed at mitigating these effects .

Industrial Applications

Manufacture of Semiconductors:

this compound plays a critical role in the electronics industry. It is used in the production of gallium arsenide, a semiconductor material essential for high-speed electronics and optoelectronic devices like solar cells and LEDs . The demand for these technologies continues to rise, driving further interest in this compound applications.

Glass and Ceramics Production:

In the glassmaking industry, this compound is utilized to enhance the properties of glass products. Its ability to modify glass characteristics makes it valuable for producing specialized glass types used in various applications .

Environmental Considerations

While this compound has beneficial applications, its use raises environmental concerns due to the toxicity associated with arsenic compounds. The historical use of arsenical pesticides and wood preservatives has led to contamination issues in various ecosystems. Ongoing research aims to assess these impacts and develop safer alternatives .

Case Studies

Propriétés

Formule moléculaire |

AsH3O3 |

|---|---|

Poids moléculaire |

125.944 g/mol |

Nom IUPAC |

arsonic acid |

InChI |

InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |

Clé InChI |

BUSBFZWLPXDYIC-UHFFFAOYSA-N |

SMILES |

O[AsH](=O)O |

SMILES canonique |

O[AsH](=O)O |

Synonymes |

arsonate arsonic acid arsonic acid, ion(2-) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.